2-(5-乙基-1,2,4-恶二唑-3-基)哌啶盐酸盐

描述

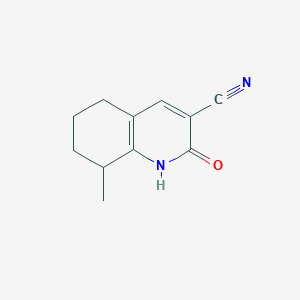

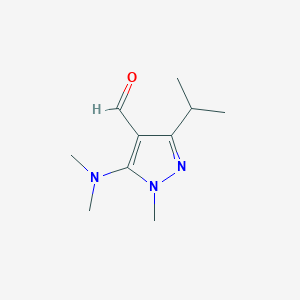

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3O and its molecular weight is 217.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现与开发

1,2,4-恶二唑核心是药物发现中的重要基序,经常被纳入许多实验性、研究性和上市药物 . 在室温下合成该化合物的能力允许创建具有药学意义的分子,从而扩展了使用恶二唑核心作为酰胺或酯类连接体设计生物活性化合物的前景 .

抗感染剂

多种取代的 1,2,4-恶二唑已被合成用作抗感染剂,对细菌、病毒、利什曼原虫和其他感染具有活性 . 恶二唑的合成多功能性使其成为开发新型抗感染药物的有希望的支架,特别是在抗生素耐药性不断上升的情况下 .

抗癌活性

1,2,4-恶二唑衍生物在针对人类癌细胞系进行评估时表现出显着的抗癌活性 . 它们作为抗炎药、镇痛药、糖尿病药、免疫抑制剂、α,β 3 受体拮抗剂、抗菌剂、驱虫剂、组胺-H3 和抗寄生虫剂的特性使其在癌症研究中具有价值 .

细胞毒活性

一些 1,2,4-恶二唑衍生物对肿瘤和非肿瘤哺乳动物细胞系均表现出细胞毒活性 . 它们还显示出对蛋白质酪氨酸磷酸酶 1B (PTP1B) 和趋化因子受体 4 型 (CXCR4) 等靶点的选择性激动剂特性,这些靶点与癌症治疗策略相关 .

抗菌活性

1,2,4-恶二唑的合成一直针对鉴定具有强效抗菌活性的化合物 . 重点关注苯并三唑-2-基-哌啶与恶二唑相连的有机杂环,旨在发展为更好的抗菌剂 .

药物化学中的生物电子等排体

1,2,4-恶二唑用作生物电子等排体,替换药物化合物中的官能团以改善其药理特性 . 此应用在药物设计中至关重要,因为修饰可以导致增强疗效或降低毒性 .

合成方法

该化合物的合成方法分为两步法、一锅法和氧化环化等类别 . 这些方法在药物化学中非常有效,可以创建具有热敏功能的 1,2,4-恶二唑 .

药理学见解

对 1,2,4-恶二唑的研究提供了药理学见解,有助于设计具有潜在抗感染活性的新化学实体 . 从研究这些化合物中获得的化学直觉对于有机化学家和药物化学家在药物发现中非常宝贵 .

作用机制

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising results as anticancer agents .

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the development of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

Result of Action

Compounds with a 1,2,4-oxadiazole scaffold have shown promising results as anticancer agents . For instance, one such compound exhibited in-vitro anti-cancer activities with IC50 values of 112.6 µg/ml and 126.7 µg/ml, against the MCF-7 and KB cell lines respectively .

Action Environment

The synthesis of 1,2,4-oxadiazoles has been achieved in a naoh–dmso medium at ambient temperature , suggesting that the compound’s synthesis and potentially its action could be influenced by environmental conditions such as temperature and pH.

属性

IUPAC Name |

5-ethyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-5-3-4-6-10-7;/h7,10H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCACJJSEQNYRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2CCCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}propan-2-ol](/img/structure/B1522775.png)

![tert-butyl N-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}carbamate](/img/structure/B1522779.png)

![4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carbaldehyde](/img/structure/B1522782.png)

![5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole](/img/structure/B1522789.png)

![5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522790.png)

![3-(2-Azabicyclo[2.2.1]hept-2-yl)propanoic acid hydrochloride](/img/structure/B1522792.png)

![N-[2-(4-tert-butylphenyl)ethyl]-2-chloroacetamide](/img/structure/B1522794.png)

![1-[3-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522795.png)